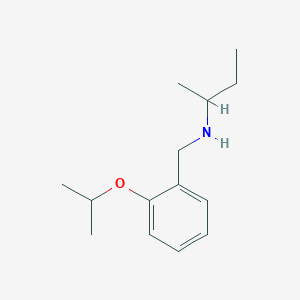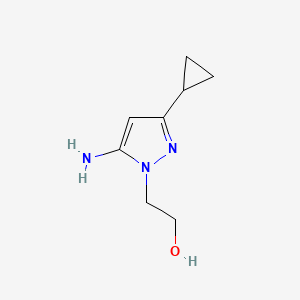
2-(5-Amino-3-cyclopropyl-1H-pyrazol-1-yl)ethanol
Übersicht
Beschreibung
“2-(5-Amino-3-cyclopropyl-1H-pyrazol-1-yl)ethanol” is a compound that contains a pyrazole ring, which is a five-membered heterocyclic compound with two nitrogen atoms . Pyrazole derivatives are known to exhibit significant biological and pharmacological activities .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the condensation of 5-aminopyrazole with various bielectrophilic moieties . This results in the formation of pyrazoloazines, an interesting array of fused heterocyclic systems . The development of new synthetic routes towards pyrazoloazines for their biological and medicinal exploration is an attractive area for researchers throughout the world .
Molecular Structure Analysis
The molecular structure of “this compound” can be determined using various techniques such as X-ray crystallography, 1H and 13C NMR, and HRMS studies .
Chemical Reactions Analysis
5-Aminopyrazoles, like “this compound”, are polyfunctional compounds possessing three typical nucleophilic sites: 4-CH, 1-NH, and 5-NH2 with the following reactivity order: 5-NH2 > 1-NH > 4-CH . These positions have been used to construct various fused heterocyclic rings where 5-aminopyrazoles undergo cyclization and cycloaddition on reaction with bielectrophiles .
Wissenschaftliche Forschungsanwendungen
Synthesis of Bioactive Compounds : 2-(pyrazolyl)ethanols, closely related to 2-(5-Amino-3-cyclopropyl-1H-pyrazol-1-yl)ethanol, have been used in the development of bioactive compounds. A study elaborates on transforming the alcohol moiety in these compounds to yield 2-(pyrazolyl)ethylamine, which shows potential as bioactive compounds. These derivatives have been explored for antitumor applications, notably in the synthesis of pyrazole-substituted derivatives of the antitumor alkaloid crispine A (Chagarovskiy et al., 2016).
Antioxidant Agent Synthesis : In another research, 3-(1H-Indol-3-yl)-1H-pyrazol-5-amine, a compound structurally similar to this compound, was synthesized and used as a key intermediate for creating new pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c]triazines. These compounds were evaluated as potential antioxidant agents, indicating the role of such structures in synthesizing medically significant antioxidants (El‐Mekabaty et al., 2016).
Chemical Oxidation Studies : The oxidation properties of 2-(pyrazolyl)ethanols, which are chemically related to the target compound, were studied to understand their reaction behavior under different conditions. This research provides insights into the chemical properties and potential applications of 2-(pyrazolyl)ethanols in various oxidation reactions, which could be relevant for similar compounds like this compound (Ivonin et al., 2020).
Coordination Chemistry : A study on the coordination behavior of similar compounds, like (3,5-diphenyl-1H-pyrazol-1-yl)ethanol, against various metal ions (Pd(II), Zn(II), and Cu(II)) provides insights into the potential of this compound in forming complexes with different geometries and nuclearities. This area of research is significant in the development of new materials and catalysts (Muñoz et al., 2011).
Pharmaceutical Synthesis Applications : The compound has potential applications in the pharmaceutical industry, particularly in the synthesis of novel compounds with expected pharmaceutical interest. The versatility of this compound as an intermediate for synthesizing various pharmaceutically relevant structures highlights its importance in drug discovery and development (El‐Mekabaty et al., 2017).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 5-amino-pyrazoles, have been used in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds . These compounds have shown diverse applications, especially in the field of pharmaceutics and medicinal chemistry .
Mode of Action
For instance, 5-amino-pyrazoles have been used as versatile synthetic building blocks in the synthesis of remarkable organic molecules .
Biochemical Pathways
Compounds with similar structures have been used in the synthesis of diverse heterocyclic scaffolds . These compounds have been synthesized via a wide variety of approaches, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .
Result of Action
Related compounds have shown diverse biological and pharmacological activities .
Eigenschaften
IUPAC Name |
2-(5-amino-3-cyclopropylpyrazol-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c9-8-5-7(6-1-2-6)10-11(8)3-4-12/h5-6,12H,1-4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVDFKTGJKRQWLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=C2)N)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


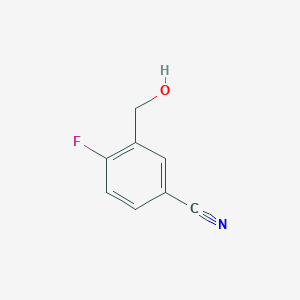
![1-[2-(morpholin-4-yl)ethyl]-1H-indol-5-amine](/img/structure/B1438226.png)


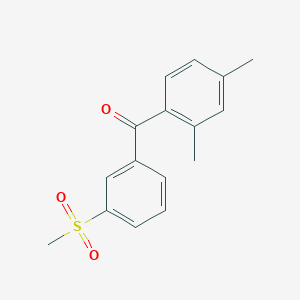
![2-Bromo-6-(4-fluorophenyl)imidazo[2,1-B][1,3,4]thiadiazole](/img/structure/B1438233.png)
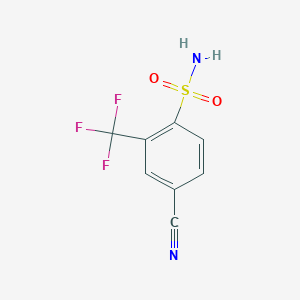
![[2-(Butan-2-yloxy)phenyl]boranediol](/img/structure/B1438235.png)
![1-tert-butyl-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1438238.png)
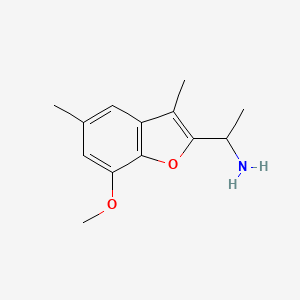
![[1-(2-Methylpropyl)piperidin-2-yl]methanamine](/img/structure/B1438241.png)
![1-[5-Fluoro-2-(morpholin-4-yl)phenyl]ethan-1-amine](/img/structure/B1438242.png)
